amine](/img/structure/B13294307.png)
[(4-Methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylmorpholin-2-yl)methylamine is a chemical compound with the molecular formula C12H26N2O. It is used primarily for research purposes and has applications in various scientific fields. The compound is characterized by its morpholine ring, which is substituted with a methyl group and a 2-methylpentan-3-ylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylmorpholin-2-yl)methylamine typically involves the reaction of 4-methylmorpholine with 2-methylpentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (4-Methylmorpholin-2-yl)methylamine may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-Methylmorpholin-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(4-Methylmorpholin-2-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylmorpholin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylmorpholin-2-yl)methylamine
- (4-Methylmorpholin-2-yl)methanamine
- 2-(4-Methylmorpholin-2-yl)ethanol
Uniqueness
(4-Methylmorpholin-2-yl)methylamine is unique due to its specific structural features, such as the combination of a morpholine ring with a 2-methylpentan-3-ylamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-methyl-N-[(4-methylmorpholin-2-yl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H26N2O/c1-5-12(10(2)3)13-8-11-9-14(4)6-7-15-11/h10-13H,5-9H2,1-4H3 |
InChI Key |
NRGKECVPMPDBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NCC1CN(CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



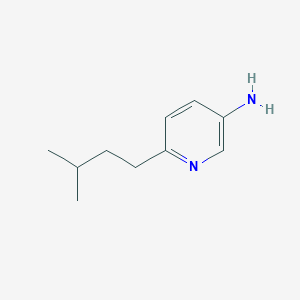
![(Butan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B13294246.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid](/img/structure/B13294247.png)
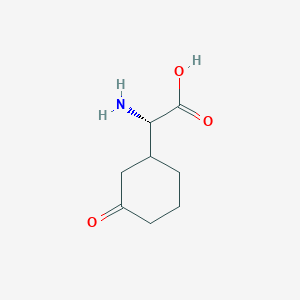

![{5-[(Hexylamino)methyl]furan-2-yl}methanol](/img/structure/B13294261.png)
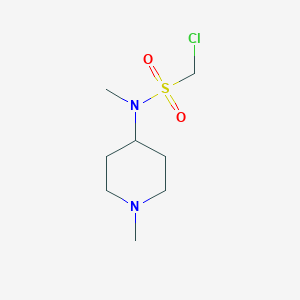
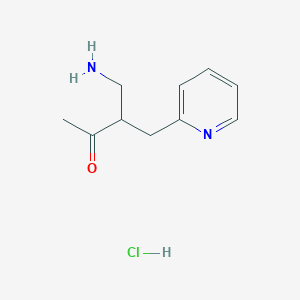
![(2-Methylpropyl)[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B13294285.png)
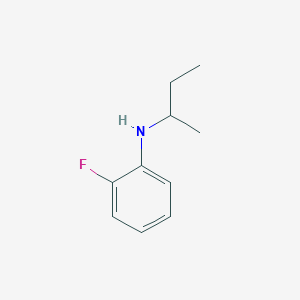
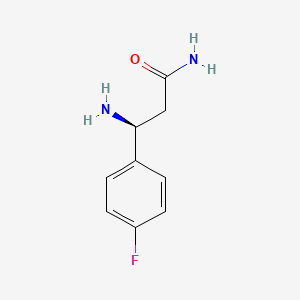
![2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13294314.png)

